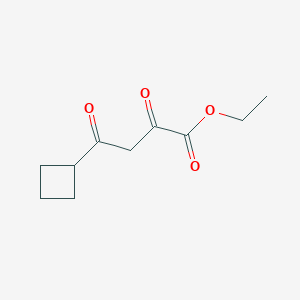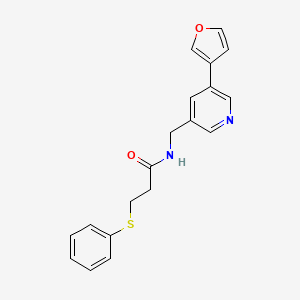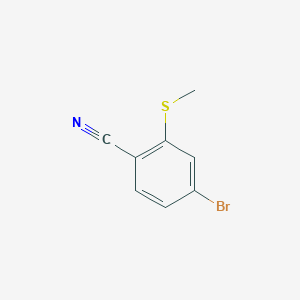
Ethyl 4-cyclobutyl-2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-cyclobutyl-2,4-dioxobutanoate is a chemical compound with the CAS Number: 1222955-59-0 . It has a molecular weight of 198.22 . It is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H14O4/c1-2-14-10(13)9(12)6-8(11)7-4-3-5-7/h7H,2-6H2,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 198.22 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Reactions
Stereoselective Synthesis of Cyclobutene Derivatives : Ethyl 4-aryl-2,4-dioxobutanoates were utilized in a stereoselective intramolecular Wittig reaction, leading to the production of cyclobutene derivatives. These derivatives undergo electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes, suggesting potential applications in material science and organic synthesis (Yavari & Samzadeh‐Kermani, 1998).
Versatile Intermediate for Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles. This demonstrates the compound's utility in the synthesis of complex organic molecules, hinting at similar applications for Ethyl 4-cyclobutyl-2,4-dioxobutanoate (Honey et al., 2012).
Catalysis and Asymmetric Coupling : A study on the cobalt-catalyzed coupling of ethylene with enynes to form chiral cyclobutane products highlights the importance of this compound in the development of new catalytic methods for the synthesis of biologically important molecules (Pagar & RajanBabu, 2018).
Material Science and Polymerization
Synthesis of Bicyclobutane Monomers : Ethyl, isopropyl, and other derivatives of 1-bicyclobutanecarboxylate monomers were synthesized and subjected to free radical polymerization, indicating potential material science applications for this compound in creating new polymers with unique properties (Drujon et al., 1993).
Novel Polymer Formation via Click Chemistry : The synthesis of linear poly(alkyl aryl) ethers containing perfluorocyclobutyl units showcases innovative approaches to polymer chemistry, potentially opening new avenues for the use of this compound in the design of advanced materials (Zhu et al., 2006).
Mechanism of Action
Safety and Hazards
The safety information for Ethyl 4-cyclobutyl-2,4-dioxobutanoate includes several hazard statements: H315, H319, H335 . These represent potential hazards associated with the compound. Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These precautions should be taken when handling the compound.
Properties
IUPAC Name |
ethyl 4-cyclobutyl-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-2-14-10(13)9(12)6-8(11)7-4-3-5-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIAUQJBVQTXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222955-59-0 |
Source


|
| Record name | ethyl 4-cyclobutyl-2,4-dioxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(6-Chloroquinazolin-4-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2461164.png)
![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2461165.png)
![N-[4-(5-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2461167.png)

![4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B2461169.png)
![(5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2461170.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2461175.png)




![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-(4-methylsulfanylphenyl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2461187.png)
